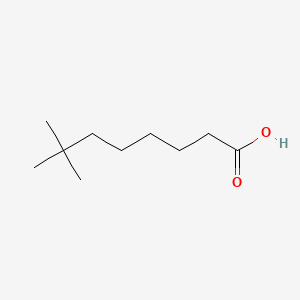
4-chloro-2-(chloromethyl)-1-fluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2-(chloromethyl)-1-fluorobenzene, commonly known as 4-chloro-2-CMF, is an organofluorine compound with a wide range of applications in the medical and scientific fields. It is a versatile fluorinating agent and is used in the synthesis of a variety of compounds, such as pharmaceuticals, agrochemicals, and polymers. 4-chloro-2-CMF has been extensively studied for its biochemical and physiological effects, as well as its advantages and limitations for lab experiments.
Scientific Research Applications
4-chloro-2-CMF has a wide range of applications in the medical and scientific fields. It is used as a reagent in the synthesis of a variety of compounds, such as pharmaceuticals, agrochemicals, and polymers. It is also used in the synthesis of fluorinated compounds, such as fluorinated steroids and fluorinated peptides. In addition, 4-chloro-2-CMF is used in the synthesis of fluorinated polymers, which are used in the manufacture of medical devices and drug delivery systems.
Mechanism of Action
4-chloro-2-CMF is a fluorinating agent, meaning it is capable of introducing fluorine atoms into organic molecules. This is achieved through a process known as nucleophilic substitution, in which the fluorine atom is substituted for a hydrogen atom in the target molecule. The reaction is facilitated by the presence of a base, such as potassium hydroxide, which serves as a catalyst.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-chloro-2-CMF have been extensively studied. It has been shown to have a wide range of effects on enzymes, proteins, and other biological molecules. For example, 4-chloro-2-CMF has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Additionally, 4-chloro-2-CMF has been shown to have an inhibitory effect on the enzyme xanthine oxidase, which is involved in the breakdown of purines.
Advantages and Limitations for Lab Experiments
4-chloro-2-CMF is a versatile fluorinating agent and is used in a variety of lab experiments. It has several advantages, including its low cost, low toxicity, and ease of use. Additionally, it is stable in aqueous solutions and does not react with most organic compounds. However, 4-chloro-2-CMF has some limitations, such as its slow reaction rate and its tendency to react with certain compounds.
Future Directions
There are several potential future directions for 4-chloro-2-CMF. For example, it could be used in the synthesis of novel fluorinated compounds, such as fluorinated steroids and fluorinated peptides. Additionally, it could be used in the synthesis of fluorinated polymers, which could be used in the manufacture of medical devices and drug delivery systems. Finally, it could be used in the development of new drugs and therapies, as it has been shown to have an inhibitory effect on several enzymes.
Synthesis Methods
4-chloro-2-CMF can be synthesized in a variety of ways. The most common method is the reaction of 2-chloro-4-fluorobenzene with sodium chloroacetate in the presence of a base, such as potassium hydroxide, to form 4-chloro-2-CMF. The reaction is typically carried out in an inert atmosphere and at a temperature of 0°C. The reaction is usually complete within one hour.
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-chloro-2-(chloromethyl)-1-fluorobenzene involves the chlorination of 1-fluoro-4-methylbenzene followed by the introduction of a chloromethyl group using chloromethyl methyl ether.", "Starting Materials": [ "1-fluoro-4-methylbenzene", "Chlorine gas", "Chloromethyl methyl ether", "Anhydrous aluminum chloride", "Anhydrous hydrogen fluoride" ], "Reaction": [ "1. Chlorination of 1-fluoro-4-methylbenzene using chlorine gas and anhydrous aluminum chloride as a catalyst to obtain 4-chloro-1-fluoro-4-methylbenzene.", "2. Introduction of a chloromethyl group to 4-chloro-1-fluoro-4-methylbenzene using chloromethyl methyl ether and anhydrous aluminum chloride as a catalyst to obtain 4-chloro-2-(chloromethyl)-1-fluorobenzene.", "3. Treatment of 4-chloro-2-(chloromethyl)-1-fluorobenzene with anhydrous hydrogen fluoride to remove the methyl group and obtain the final product." ] } | |
CAS RN |
87409-84-5 |
Product Name |
4-chloro-2-(chloromethyl)-1-fluorobenzene |
Molecular Formula |
C7H5Cl2F |
Molecular Weight |
179 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



